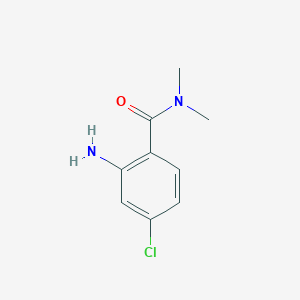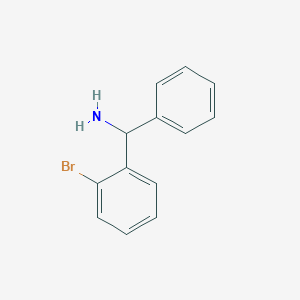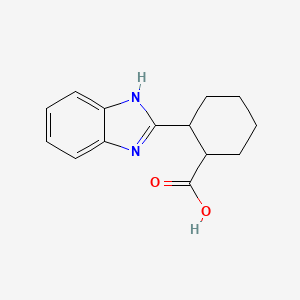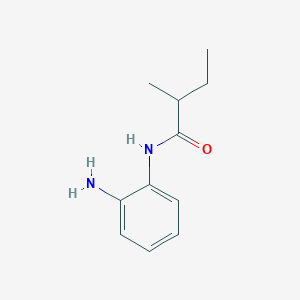
N-(2-氨基苯基)-2-甲基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)-2-methylbutanamide, also known as 2-APB, is an organic compound with a molecular formula of C10H15NO2. It is a colorless, crystalline solid with a melting point of approximately 106°C. 2-APB has been studied extensively in recent years due to its wide range of applications in scientific research. It has been used as a tool to study ion channels and membrane receptors, as well as a potential therapeutic agent for various diseases.
科学研究应用
抗癌活性
“N-(2-氨基苯基)-2-甲基丁酰胺”已被发现具有潜在的抗癌活性。 例如,已合成和表征了2-氨基苯基苯并咪唑的钌 (II/III) DMSO 基配合物,并评估了它们的化学治疗潜力 。 这些化合物在人乳腺癌 (MCF7)、人结直肠癌 (Caco2) 和正常人肝细胞系 (THLE-2) 上进行了测试,其中一种化合物对癌细胞表现出强效活性 .
DNA 互动
这些化合物与 DNA 的相互作用通过紫外-可见光谱和荧光光谱研究,揭示了 Hapbim 配体和 Ru 配合物的嵌入 。这种与 DNA 的相互作用可能在基因治疗或其他基因研究应用中得到应用。
其他分子的合成
“N-(2-氨基苯基)-2-甲基丁酰胺”可以作为合成几种其他分子的起始原料,包括 2-甲基苯并咪唑、N-取代苯并咪唑和偶氮苯并噻唑染料。 这些分子具有多种应用,包括抗寄生虫剂和抗真菌剂.
制药应用
该化合物在制药应用中具有重要意义 。 它可用作各种具有有趣特性的其他分子的前体.
有机合成
“N-(2-氨基苯基)-2-甲基丁酰胺”可用于有机合成。 其官能团(胺和酰胺)的组合可以参与各种化学反应.
材料科学
作用机制
Target of Action
N-(2-Aminophenyl)-2-methylbutanamide primarily targets Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and HDAC2 . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
The compound interacts with its targets, HDAC1 and HDAC2, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior.
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 affects various biochemical pathways. One of the key pathways influenced is the gene expression pathway . By inhibiting HDAC activity, the compound promotes the acetylation of histones, leading to changes in gene expression . The exact downstream effects can vary depending on the specific genes that are upregulated or downregulated.
Result of Action
The result of N-(2-Aminophenyl)-2-methylbutanamide’s action is the alteration of gene expression within the cell. This can lead to various cellular effects, such as anti-proliferative activity against certain cancer cell lines . The specific molecular and cellular effects can vary depending on the cell type and the specific genes that are affected.
生化分析
Biochemical Properties
N-(2-Aminophenyl)-2-methylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of N-(2-Aminophenyl)-2-methylbutanamide is with histone deacetylase enzymes, particularly histone deacetylase 2 (HDAC2) . This interaction leads to the inhibition of HDAC2 activity, which is crucial for regulating gene expression and chromatin structure. Additionally, N-(2-Aminophenyl)-2-methylbutanamide may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
N-(2-Aminophenyl)-2-methylbutanamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of histone deacetylase 2 by N-(2-Aminophenyl)-2-methylbutanamide can lead to changes in gene expression patterns, resulting in altered cellular behavior . This compound may also impact cell proliferation, differentiation, and apoptosis, depending on the specific cellular context and experimental conditions.
Molecular Mechanism
The molecular mechanism of action of N-(2-Aminophenyl)-2-methylbutanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(2-Aminophenyl)-2-methylbutanamide binds to the active site of histone deacetylase 2, inhibiting its enzymatic activity . This inhibition prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription. Additionally, N-(2-Aminophenyl)-2-methylbutanamide may interact with other molecular targets, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Aminophenyl)-2-methylbutanamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Aminophenyl)-2-methylbutanamide remains stable under specific conditions, allowing for sustained inhibition of histone deacetylase 2 activity
Dosage Effects in Animal Models
The effects of N-(2-Aminophenyl)-2-methylbutanamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating gene expression and cellular processes. At higher doses, N-(2-Aminophenyl)-2-methylbutanamide may cause toxic or adverse effects, such as cellular stress or apoptosis . It is essential to determine the optimal dosage range for achieving the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
N-(2-Aminophenyl)-2-methylbutanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can influence the overall biological activity of N-(2-Aminophenyl)-2-methylbutanamide, highlighting the importance of understanding its metabolic pathways.
Transport and Distribution
The transport and distribution of N-(2-Aminophenyl)-2-methylbutanamide within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in target tissues . Understanding the transport mechanisms of N-(2-Aminophenyl)-2-methylbutanamide can provide insights into its therapeutic potential and potential side effects.
Subcellular Localization
N-(2-Aminophenyl)-2-methylbutanamide exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(2-Aminophenyl)-2-methylbutanamide is essential for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-(2-aminophenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOMNSYDHZDQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588480 |
Source


|
| Record name | N-(2-Aminophenyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946768-61-2 |
Source


|
| Record name | N-(2-Aminophenyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

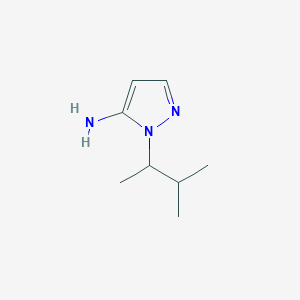


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)
![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)


